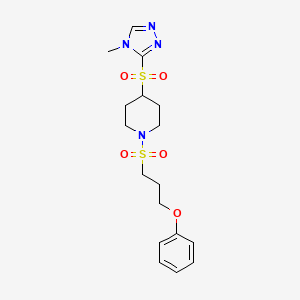
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H24N4O5S2 and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a novel synthetic molecule with potential biological applications. It features a piperidine core substituted with sulfonyl groups linked to a triazole and a phenoxypropyl moiety. This unique structure suggests a range of biological activities, particularly in pharmacology and medicinal chemistry.
Target Interactions
Compounds similar to this compound have been shown to interact with various biological targets, leading to significant cellular responses. The triazole ring is known for its ability to inhibit enzymes and modulate receptor activity, which can result in anticancer and antimicrobial effects .
Biochemical Pathways
Research indicates that derivatives of 1,2,4-triazole can influence several biochemical pathways. These include:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Antimicrobial Activity : Disruption of microbial cell membranes and metabolic pathways .
Anticancer Properties
Studies have demonstrated that triazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines . The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival.
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial activity. Triazoles are frequently associated with antifungal properties, while sulfonamide functionalities enhance antibacterial activity. Research has indicated that similar compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are essential in treating conditions like Alzheimer's disease and certain infections caused by urease-producing bacteria. Preliminary studies suggest promising inhibitory effects, warranting further investigation into their therapeutic potential .
Synthesis and Evaluation
A series of synthesized derivatives based on the piperidine and triazole frameworks were tested for biological activity. Notably:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 6.2 (HCT116) | |
| Compound B | Antibacterial | 2.14 (E. coli) | |
| Compound C | AChE Inhibition | 0.63 |
These findings highlight the significant bioactivity associated with this class of compounds.
Pharmacological Applications
The pharmacological potential of this compound extends beyond anticancer and antimicrobial activities. The sulfonamide group is known for its broad therapeutic applications, including:
- Antihypertensive Agents : Modulating blood pressure through enzyme inhibition.
- Antidiabetic Agents : Influencing glucose metabolism.
Research continues to explore these avenues for developing new therapeutic agents based on this compound's structure .
Eigenschaften
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-(3-phenoxypropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-20-14-18-19-17(20)28(24,25)16-8-10-21(11-9-16)27(22,23)13-5-12-26-15-6-3-2-4-7-15/h2-4,6-7,14,16H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGBPWJERFCRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














